![molecular formula C9H14ClNO2 B13455383 O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride](/img/structure/B13455383.png)
O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride is an organic compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.7 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride can be synthesized through O-alkylation of hydroxylamine derivatives. One common method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar O-alkylation techniques. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in O-alkylation and O-arylation reactions .
Common Reagents and Conditions: Common reagents used in these reactions include alkylating agents, aryl chlorides, bromides, and iodides. The reactions are often catalyzed by palladium or other transition metals to achieve high efficiency and selectivity .
Major Products Formed: The major products formed from these reactions include O-alkylated and O-arylated hydroxylamines, which are valuable intermediates in the synthesis of various organic compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds . The molecular targets and pathways involved in its action depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride include other O-alkylated and O-arylated hydroxylamines, such as O-methylhydroxylamine and O-ethylhydroxylamine .
Uniqueness: What sets this compound apart from similar compounds is its specific ethoxyphenyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research studies .
Propiedades
Fórmula molecular |
C9H14ClNO2 |
|---|---|
Peso molecular |
203.66 g/mol |
Nombre IUPAC |
O-[(4-ethoxyphenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-2-11-9-5-3-8(4-6-9)7-12-10;/h3-6H,2,7,10H2,1H3;1H |
Clave InChI |
YPJCOMCSRIRAAQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



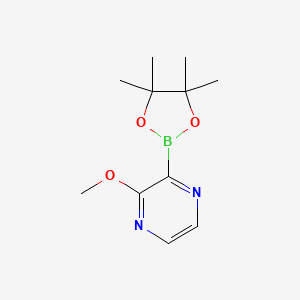

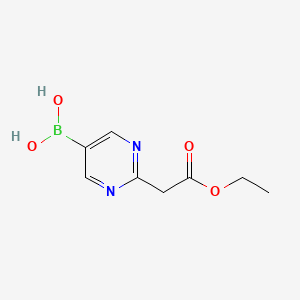
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)
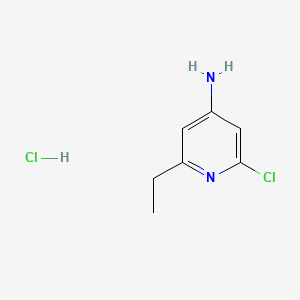
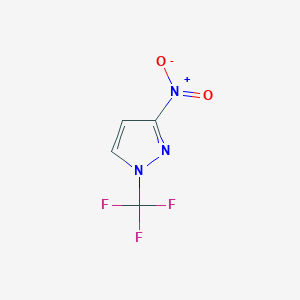
![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
![6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13455364.png)
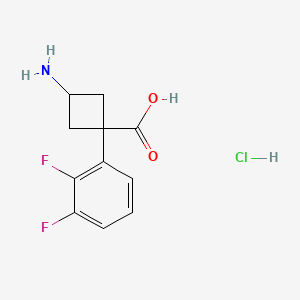
![1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B13455373.png)
amine hydrochloride](/img/structure/B13455375.png)
![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B13455376.png)
![Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate](/img/structure/B13455381.png)
